tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cross-coupling reactivity Suzuki-Miyaura Halopyrimidine electrophilicity

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 2169922‑65‑8) is a spirocyclic amine intermediate that combines a Boc‑protected 2,7‑diazaspiro[3.5]nonane scaffold with a 5‑iodopyrimidine electrophile. The 2,7‑diazaspiro[3.5]nonane core is a conformationally restricted diamine that imparts three‑dimensional character and tunable pKa properties (predicted pKa ≈ 10.90) to target molecules.

Molecular Formula C16H23IN4O2
Molecular Weight 430.28 g/mol
Cat. No. B12083502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC16H23IN4O2
Molecular Weight430.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC=NC=C3I
InChIInChI=1S/C16H23IN4O2/c1-15(2,3)23-14(22)21-9-16(10-21)4-6-20(7-5-16)13-12(17)8-18-11-19-13/h8,11H,4-7,9-10H2,1-3H3
InChIKeyZJGVOCIZHBXCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate: A Chemically Enabled Building Block for Menin‑MLL Interaction Inhibitors


tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 2169922‑65‑8) is a spirocyclic amine intermediate that combines a Boc‑protected 2,7‑diazaspiro[3.5]nonane scaffold with a 5‑iodopyrimidine electrophile [1]. The 2,7‑diazaspiro[3.5]nonane core is a conformationally restricted diamine that imparts three‑dimensional character and tunable pKa properties (predicted pKa ≈ 10.90) to target molecules . The 5‑iodopyrimidine moiety provides a superior leaving group for palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura and Sonogashira couplings, giving it a distinct reactivity advantage over bromo‑ and chloro‑pyrimidine analogs [2]. The compound is specifically cited as a building block for generating analogs of the FDA‑approved menin inhibitor revumenib, establishing a direct link to a clinically validated therapeutic target [1].

Why Generic 5‑Halopyrimidine or Simple Boc‑Amine Intermediates Cannot Replace tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate in Menin‑MLL Inhibitor Synthesis


Direct substitution of the 5‑iodopyrimidine group with a 5‑bromo‑ or 5‑chloropyrimidine analog introduces a measurable reactivity penalty in palladium‑catalyzed cross‑coupling steps: systematic studies demonstrate that 5‑iodopyrimidines undergo Suzuki‑Miyaura coupling with higher conversion and broader substrate scope than the corresponding bromides [1]. Furthermore, replacing the 2,7‑diazaspiro[3.5]nonane scaffold with a simple flexible linker such as Boc‑piperazine forfeits the conformational restriction and three‑dimensional geometry that are critical for achieving high‑affinity binding within the menin‑MLL protein‑protein interface, as demonstrated by the structure‑activity relationships of revumenib and related clinical candidates [2][3]. The orthogonal differentiation of the two amine sites in the 2,7‑diazaspiro[3.5]nonane core—one Boc‑protected for later unmasking, the other linked directly to the iodopyrimidine—enables a convergent synthetic strategy that generic mono‑functionalized intermediates do not support [4].

Quantitative Differentiation of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Versus Closest Analogs


Superior Reactivity of 5‑Iodopyrimidine over 5‑Bromopyrimidine in Suzuki‑Miyaura Cross‑Coupling

In a systematic study of iodinated pyrimidine nucleobases, 5‑iodopyrimidines demonstrated unequivocally higher reactivity in Suzuki‑Miyaura cross‑coupling reactions with bulky arylboronic acids compared with the corresponding 5‑bromopyrimidines: the iodo substrates afforded cross‑coupled products both in terminal and internal positions of oligonucleotides, whereas the bromo substrates required higher catalyst loadings and longer reaction times to reach equivalent conversion [1]. Although this study was performed on nucleoside substrates, the intrinsic electronic trend—iodine as a superior leaving group in oxidative addition to Pd(0)—is directly transferable to the pyrimidine ring in the target compound. The differentiation is quantified by the relative rate of oxidative addition: aryl iodides react approximately 10–100 times faster than aryl bromides with Pd(PPh₃)₄, with the difference exacerbated when electron‑withdrawing substituents are present on the pyrimidine ring [1].

Cross-coupling reactivity Suzuki-Miyaura Halopyrimidine electrophilicity Palladium catalysis

Conformational Restriction and pKa Differentiation of the 2,7‑Diazaspiro[3.5]nonane Scaffold Versus Flexible Diamine Linkers

The 2,7‑diazaspiro[3.5]nonane core possesses a predicted pKa of approximately 10.90, reflecting the enhanced basicity of the azetidine nitrogen relative to acyclic secondary amines . This pKa value is approximately 0.3–0.7 log units higher than that of N‑Boc‑piperazine (pKa ≈ 10.2–10.6), a commonly used flexible comparator . The spirocyclic fusion restricts the conformational freedom of the two amine vectors, enforcing a defined dihedral angle between the piperidine and azetidine rings. In contrast, flexible diamines such as piperazine or N,N‑dimethylethylenediamine populate multiple low‑energy conformers, incurring a greater entropic penalty upon binding to the menin‑MLL protein‑protein interface [1]. While no direct head‑to‑head pKa or conformational comparison between the target compound and flexible diamines has been published in a single study, the 2,7‑diazaspiro[3.5]nonane scaffold has been explicitly identified as a privileged motif for menin‑MLL inhibitor design, as evidenced by its presence in the FDA‑approved inhibitor revumenib [1].

Spirocyclic scaffold Conformational restriction pKa Drug-likeness Menin-MLL inhibitors

Direct Application Context: Synthetic Intermediate for Revumenib‑Class Menin‑MLL Interaction Inhibitors

The target compound is explicitly positioned as a building block for generating analogs of revumenib (SNDX‑5613), the first‑in‑class menin inhibitor approved by the FDA in November 2024 for relapsed/refractory acute leukemia with KMT2A translocation [1]. Revumenib itself contains a 2,7‑diazaspiro[3.5]nonane core linked to a 5‑substituted pyrimidine ring, directly corroborating that the target compound’s 5‑iodopyrimidine‑4‑yl substitution pattern maps onto the clinically validated pharmacophore [1][2]. The menin‑MLL interaction inhibitors disclosed in patent WO2017214367A1—which includes the structural progenitor of revumenib—describe a genus encompassing 2,7‑diazaspiro[3.5]nonane derivatives with 5‑substituted pyrimidine rings, demonstrating Ki values for representative compounds in the sub‑nanomolar range (e.g., VTP50469: Ki = 104 pM; revumenib: Ki = 0.15 nM) [2]. While the target compound is an intermediate rather than a final bioactive molecule, its structural alignment with the revumenib chemotype provides a direct, patent‑supported rationale for its selection in medicinal chemistry campaigns targeting the menin‑MLL axis.

Menin-MLL interaction Revumenib KMT2A rearrangement Acute leukemia Protein-protein interaction inhibitor

Orthogonal Functionalization of Differentiated Amine Sites in the 2,7‑Diazaspiro[3.5]nonane Scaffold

The 2,7‑diazaspiro[3.5]nonane scaffold provides two chemically distinct secondary amine sites: the azetidine nitrogen (position 2, Boc‑protected in the target compound) and the piperidine nitrogen (position 7, linked to the 5‑iodopyrimidine). This orthogonal differentiation has been explicitly demonstrated in the synthesis of methyl‑substituted 2,7‑diazaspiro[3.5]nonane ring systems, where the two amine sites were shown to be independently addressable via reductive amination, acylation, and other standard transformations [1]. The Boc group on the azetidine nitrogen can be selectively removed under acidic conditions (TFA or HCl) without affecting the piperidine‑pyrimidine linkage, enabling sequential elaboration of the two amine vectors in a convergent synthetic strategy. In contrast, simple symmetrical diamines such as piperazine require additional protection/deprotection steps to achieve site‑selective functionalization, adding 2–3 synthetic steps and typically reducing overall yield by 15–30% per additional step [1].

Orthogonal protection Bifunctional building block Convergent synthesis Spirocyclic amine differentiation

High‑Value Application Scenarios for tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Based on Quantitative Differentiation Evidence


Late‑Stage Diversification of Menin‑MLL Inhibitor Libraries via Suzuki‑Miyaura Cross‑Coupling

The superior reactivity of the 5‑iodopyrimidine moiety enables efficient late‑stage diversification of menin‑MLL inhibitor cores using a wide range of aryl‑ and heteroarylboronic acids under mild palladium‑catalyzed conditions [1][2]. This is particularly advantageous for structure‑activity relationship (SAR) exploration around the pyrimidine 5‑position of the revumenib chemotype, where the iodo handle allows coupling with sterically demanding boronic acids that bromo‑ or chloro‑analogs fail to accommodate [2]. The resulting biaryl products retain the 2,7‑diazaspiro[3.5]nonane scaffold necessary for high‑affinity menin binding [3].

Convergent Synthesis of Clinical Candidate Analogs Using Orthogonal Amine Functionalization

The differentiated amine sites enable a convergent synthetic strategy: the piperidine‑linked iodopyrimidine can be elaborated via cross‑coupling while the Boc‑protected azetidine is later unmasked and functionalized with a pharmacokinetic‑modulating group (e.g., the trans‑4‑(ethylsulfonamido)cyclohexylmethyl substituent found in revumenib) [3][4]. This approach eliminates the need for cumbersome orthogonal protection strategies required by symmetrical diamine intermediates, directly reducing the synthetic step count and improving overall throughput in medicinal chemistry laboratories [4].

Scaled Production of Key Intermediates for Preclinical and Clinical Menin‑MLL Inhibitor Candidates

For CROs and pharmaceutical development teams advancing menin‑MLL inhibitor programs toward IND‑enabling studies, the target compound provides a scalable intermediate that maps directly onto the clinically validated revumenib pharmacophore [3]. The iodopyrimidine electrophile’s enhanced reactivity translates to higher yields and shorter cycle times in large‑scale cross‑coupling steps compared with bromo‑ or chloro‑pyrimidine intermediates, improving cost‑efficiency for multi‑kilogram campaigns [2]. The Boc protection strategy is compatible with standard peptide‑coupling and reductive amination conditions used in kilo‑lab and pilot‑plant settings [4].

Medicinal Chemistry Tool for Investigating the Role of Pyrimidine C5‑Substitution in Menin‑MLL Protein‑Protein Interaction Inhibitors

The 5‑iodo substituent serves as a versatile synthetic handle for systematic exploration of the C5‑position SAR, which is a critical determinant of menin‑MLL inhibitory potency (as evidenced by the sub‑nanomolar Ki values of C5‑aryloxy‑substituted inhibitors such as revumenib and VTP50469) [3]. The iodo group can be converted via Suzuki, Sonogashira, or Buchwald‑Hartwig couplings to introduce diverse aryl, alkynyl, or amino substituents, respectively, enabling broad chemical space exploration from a single intermediate [2].

Quote Request

Request a Quote for tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.